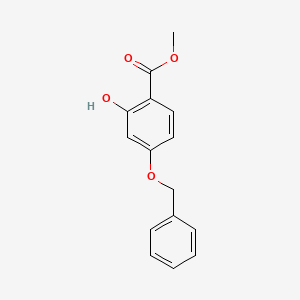

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Vue d'ensemble

Description

Methyl 4-(benzyloxy)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with a hydroxyl group and a methoxycarbonyl group

Mécanisme D'action

Target of Action

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a synthetic compound that has been studied for its potential in various biochemical applications . . It’s worth noting that similar compounds have been shown to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a protein that plays a crucial role in cell proliferation and survival .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, benzylic compounds can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Pharmacokinetics

Similar compounds have been shown to have good physicochemical properties, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to have anti-proliferative effects against various cancer cell lines .

Action Environment

It’s worth noting that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols and other reduced forms.

Substitution: Formation of halogenated or nitrated benzoate derivatives.

Applications De Recherche Scientifique

Methyl 4-(benzyloxy)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Methyl 4-hydroxybenzoate: Lacks the benzyloxy group, leading to different chemical and biological properties.

Methyl 2-hydroxybenzoate:

4-(Benzyloxy)-2-hydroxybenzoic acid: The acid form of the compound, which can be esterified to form Methyl 4-(benzyloxy)-2-hydroxybenzoate.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Activité Biologique

Methyl 4-(benzyloxy)-2-hydroxybenzoate, a synthetic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is primarily recognized as a building block in organic synthesis. Its structural features include a benzyloxy group and a methoxycarbonyl group, which contribute to its unique chemical reactivity and biological activity. The compound is studied for its potential applications in medicinal chemistry, particularly in developing pharmaceuticals with antimicrobial and anti-cancer properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The benzyloxy group may interact with specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, including those related to cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against bacteria and fungi .

- Anti-proliferative Effects : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess anti-cancer properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of this compound and its analogs. For instance:

- A study demonstrated that derivatives of related compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL .

- Another investigation revealed that certain benzylic compounds could inhibit the growth of multi-drug resistant strains of Acinetobacter baumannii, highlighting the potential of this compound as a lead compound for antibiotic development .

Anti-Cancer Properties

Research has also focused on the anti-cancer potential of this compound:

- In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and changes in gene expression associated with apoptosis .

- A comparative analysis showed that similar compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating the importance of structural modifications in enhancing biological activity .

Comparison of Biological Activities

| Compound | Antimicrobial Activity (IC50) | Anti-Cancer Activity (IC50) |

|---|---|---|

| This compound | < 1 µg/mL | Varies by cell line |

| Related benzylic analogs | < 1 µg/mL | < 10 µM |

| Control (e.g., standard antibiotics) | Varies | Varies |

Case Studies

- Antimicrobial Efficacy Against Mycobacterium tuberculosis :

- Cytotoxicity in Cancer Cell Lines :

Propriétés

IUPAC Name |

methyl 2-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPTZODBQEMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279980 | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-29-2 | |

| Record name | NSC14990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate as revealed by the study?

A1: The study elucidates several key structural features of this compound using crystallography:

- Benzene Ring Orientation: The molecule contains two benzene rings with a dihedral angle of 67.18° between them []. This spatial arrangement is significant as it can influence the molecule's interactions with other molecules.

- Torsion Angle: The Ca—Cm—O—Ca (a = aromatic and m = methylene) torsion angle is 172.6° [], providing insights into the molecule's flexibility and preferred conformation.

- Hydrogen Bonding: An intramolecular O—H⋯O hydrogen bond forms an S(6) ring within the molecule []. This interaction contributes to the molecule's overall stability and shape.

- Crystal Packing: Intermolecular C—H⋯O hydrogen bonds link the molecules, forming zigzag chains along the [] direction in the crystal lattice []. Additionally, C—H⋯π interactions further stabilize the crystal structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.